molecular formula C22H26O4 B1195399 Tephrowatsin A CAS No. 97640-79-4

Tephrowatsin A

Cat. No. B1195399
CAS RN: 97640-79-4
M. Wt: 354.4 g/mol
InChI Key: ADIMMCHZVYYGPW-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tephrowatsin A is a hydroxyflavan that is (2S)-flavan substituted by hydroxy group at position 4, methoxy groups at positions 5 and 7 and a prenyl group at position 8 respectively. It has a role as a plant metabolite. It is a hydroxyflavan and a methoxyflavan. It derives from a hydride of a (2S)-flavan.

Scientific Research Applications

Isolation and Structural Elucidation

  • Tephrowatsin A, along with other compounds like Tephrowatsin C, was isolated from Tephrosia species. Researchers have elucidated its structure using 2D NMR spectral studies (Khalivulla et al., 2008).

Applications in Tissue Engineering and Regenerative Medicine

  • While there isn't direct research on Tephrowatsin A in tissue engineering, the field overall, including the study of natural compounds, has been significant in regenerative medicine. The research focuses on developing biomaterials that actively participate in the formation of functional tissue (Furth et al., 2007).

Natural Product Chemistry and Flavonoids Study

  • Tephrowatsin A, as part of the flavonoids isolated from Tephrosia species, contributes to the diverse chemical profile of these plants. The study of such natural products is crucial for discovering new compounds with potential therapeutic applications (Reddy et al., 2009).

Synthesis and Chemical Analysis

  • Research on the synthesis of compounds similar to Tephrowatsin A, like Tephrowatsin E, highlights the interest in the chemical analysis and synthesis of such natural products, potentially paving the way for their application in various fields, including pharmacology (Hodgetts, 2000).

properties

CAS RN

97640-79-4

Product Name

Tephrowatsin A

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

(2S,4R)-5,7-dimethoxy-8-(3-methylbut-2-enyl)-2-phenyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C22H26O4/c1-14(2)10-11-16-19(24-3)13-20(25-4)21-17(23)12-18(26-22(16)21)15-8-6-5-7-9-15/h5-10,13,17-18,23H,11-12H2,1-4H3/t17-,18+/m1/s1

InChI Key

ADIMMCHZVYYGPW-MSOLQXFVSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1OC)OC)[C@@H](C[C@H](O2)C3=CC=CC=C3)O)C

SMILES

CC(=CCC1=C2C(=C(C=C1OC)OC)C(CC(O2)C3=CC=CC=C3)O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1OC)OC)C(CC(O2)C3=CC=CC=C3)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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